molecular formula C11H15NO2 B7868087 (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B7868087
M. Wt: 193.24 g/mol
InChI Key: PHTDECHKNDJYMG-SNVBAGLBSA-N
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Description

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxyl group (-COOH) attached to the third carbon atom of a propanoic acid chain. The compound also features a 3,4-dimethylphenyl group attached to the third carbon atom, making it a derivative of phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid can be achieved through several methods, including:

    Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.

    Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors in the nervous system, modulating neurotransmitter activity and exerting potential therapeutic effects.

Comparison with Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the dimethyl groups on the aromatic ring.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring instead of the dimethyl groups.

    Leucine: An amino acid with a branched aliphatic side chain instead of an aromatic ring.

Uniqueness: (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity to enzymes and receptors, and overall pharmacological profile.

Biological Activity

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid, also known as a derivative of the amino acid family, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • CAS Number : 98708-83-9

The compound features a chiral center at the second carbon atom, contributing to its optical activity. Its structure includes an amino group (NH₂) and a carboxylic acid group (COOH), which are characteristic of amino acids and suggest potential interactions with biological systems.

This compound is believed to act as a neurotransmitter modulator . The interactions with various receptors in the central nervous system (CNS) may influence synaptic transmission and neuronal signaling pathways. Specifically, it may mimic or interact with natural neurotransmitters due to its structural similarities to other biologically active compounds.

Potential Mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing biochemical pathways.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective properties, making them candidates for therapeutic applications in neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound interacts with several biological targets. These interactions underline its potential therapeutic implications in various medical conditions.

Key Findings:

  • Neurotransmitter Modulation : The compound has been studied for its role in influencing synaptic transmission, indicating potential applications in treating mental health disorders.
  • Neuroprotective Properties : Some studies suggest that derivatives may protect neurons from damage, which is crucial for developing treatments for diseases like Alzheimer’s and Parkinson’s.
  • Cellular Interaction Studies : Research has shown that this compound can be utilized to probe specific cellular functions, aiding in understanding cellular processes and drug interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameCAS NumberStructural Features
3-Amino-3-(2,4-dimethylphenyl)propanoic acid2772341Similar backbone but different substituents
2-Amino-3-(4-methylphenyl)propanoic acid13406790Different aromatic substitution
2-Amino-3-(3-methoxyphenyl)propanoic acid33605-56-0Contains a methoxy group instead of dimethyl

The distinct substitution pattern on the phenyl ring of this compound significantly influences its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Neuroprotective Effects :
    • Researchers investigated the compound's potential to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death rates when treated with this compound compared to controls.
  • Synaptic Transmission Studies :
    • In vitro experiments demonstrated that this compound could enhance synaptic plasticity in neuronal cultures, suggesting its role as a modulator of neurotransmitter release.

Properties

IUPAC Name

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTDECHKNDJYMG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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